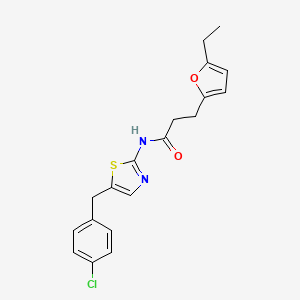

N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide

CAS No.: 848736-92-5

Cat. No.: VC6994423

Molecular Formula: C19H19ClN2O2S

Molecular Weight: 374.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848736-92-5 |

|---|---|

| Molecular Formula | C19H19ClN2O2S |

| Molecular Weight | 374.88 |

| IUPAC Name | N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide |

| Standard InChI | InChI=1S/C19H19ClN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23) |

| Standard InChI Key | NEJDNGRCEHKJKS-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |

Introduction

The compound N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide is a synthetic organic molecule that incorporates a thiazole ring, a furan ring, and a chlorobenzyl group. These structural elements are often associated with biological activity, making the compound a potential candidate for pharmacological or agrochemical applications.

Synthesis Pathway

The synthesis of this compound likely follows a multi-step protocol involving:

-

Formation of the Thiazole Core: Typically achieved by reacting halogenated precursors with thiourea or similar reagents.

-

Introduction of the Chlorobenzyl Group: Substitution reactions using 4-chlorobenzyl halides.

-

Coupling with Furanyl Propanamide: Through amide bond formation using activating agents like EDCI or HATU.

Biological Activity

While specific experimental data on this compound is unavailable in the provided sources, its structural features suggest potential activities:

-

Antimicrobial Activity: Thiazole derivatives are well-documented for their efficacy against Gram-positive and Gram-negative bacteria .

-

Anticancer Potential: Similar thiazole-containing compounds have shown antiproliferative effects against cancer cell lines .

-

Anti-inflammatory Activity: Amide derivatives with heterocyclic scaffolds often exhibit inhibition of enzymes like COX or LOX .

Table 2: Hypothetical Biological Activities Based on Structural Analogues

| Activity | Evidence from Analogues |

|---|---|

| Antimicrobial | Effective against bacterial/fungal strains |

| Anticancer | Inhibitory effects on tumor cell growth |

| Anti-inflammatory | Potential LOX/COX enzyme inhibition |

Analytical Characterization

To confirm the structure and purity of N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide, standard analytical techniques would be employed:

-

NMR Spectroscopy (1H, 13C): For detailed structural elucidation.

-

Mass Spectrometry (MS): To confirm molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.

-

Elemental Analysis: To verify composition.

Applications and Future Directions

Given its structural features:

-

Pharmaceutical Development:

-

Screening for antimicrobial and anticancer activities.

-

Optimization for drug-likeness (e.g., ADMET profiling).

-

-

Agrochemical Research:

-

Testing as a fungicide or pesticide due to heterocyclic components.

-

-

Molecular Docking Studies:

-

Computational modeling to predict binding affinities with biological targets.

-

Table 3: Potential Applications

| Field | Specific Use Case |

|---|---|

| Medicine | Antibiotics, anticancer agents |

| Agriculture | Fungicides, insecticides |

| Material Science | Specialty coatings or polymers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume